1-Fluoro-2-(2-iodoethyl)benzene

Catalog No.
S2846899
CAS No.
178685-13-7
M.F
C8H8FI
M. Wt
250.055
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-2-(2-iodoethyl)benzene

CAS Number

178685-13-7

Product Name

1-Fluoro-2-(2-iodoethyl)benzene

IUPAC Name

1-fluoro-2-(2-iodoethyl)benzene

Molecular Formula

C8H8FI

Molecular Weight

250.055

InChI

InChI=1S/C8H8FI/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2

InChI Key

DTVSVMHVPOMAQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCI)F

Solubility

not available

Use in Organic Synthesis

1-Fluoro-2-(2-iodoethyl)benzene is a chemical compound used in organic synthesis . It’s a liquid at room temperature and has a molecular weight of 250.05 .

Role in Fluorophore Development

This compound could potentially be used in the development of single-benzene-based fluorophores (SBBFs) . SBBFs have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . These fluorophores have been highlighted over the last century throughout various basic research fields and industries .

Preparation of Organic-Inorganic Hybrid Compounds

A similar compound, (2-Iodoethyl)benzene, is used as a starting reagent in the preparation of organic-inorganic hybrid compounds . These compounds include [C 6 H 5 CH 2 NH 3] 2 PbI 4, [C 6 H 5 CH 2 CH 2 SC (NH 2) 2] 3 PbI 5 and [C 10 H 7 CH 2 NH 3 ]PbI 3 .

Use in Antiviral Agents Development

A similar compound, (2-Iodoethyl)benzene, has been used in the preparation of dioxane-based antiviral agents

Use in the Preparation of Organic-Inorganic Hybrid Compounds

A similar compound, (2-Iodoethyl)benzene, is used as a starting reagent in the preparation of organic-inorganic hybrid compounds . These compounds include [C 6 H 5 CH 2 NH 3] 2 PbI 4, [C 6 H 5 CH 2 CH 2 SC (NH 2) 2] 3 PbI 5 and [C 10 H 7 CH 2 NH 3 ]PbI 3 . Given its structural similarity, “1-Fluoro-2-(2-iodoethyl)benzene” could potentially be used in a similar manner.

Use in the Development of Dioxane-Based Antiviral Agents

(2-Iodoethyl)benzene has been used in the preparation of dioxane-based antiviral agents

Use in the Synthesis of Other Chemical Compounds

“1-Fluoro-2-(2-iodoethyl)benzene” could potentially be used in the synthesis of other chemical compounds. Its unique structure could be leveraged to create more complex molecules .

Use in the Development of New Organic Materials

“1-Fluoro-2-(2-iodoethyl)benzene” could potentially be used in material science, particularly in the development of new organic materials. Its unique structure could be leveraged to create materials with specific properties .

Use in Pharmaceutical Research

Given its unique structure, “1-Fluoro-2-(2-iodoethyl)benzene” could potentially be used in pharmaceutical research, particularly in the development of new drugs . The compound could be used as a building block in the synthesis of more complex molecules.

1-Fluoro-2-(2-iodoethyl)benzene, with the chemical formula C₈H₈FI and a molecular weight of 250.05 g/mol, is an aromatic compound belonging to the class of halobenzenes. This compound features a fluorine atom and an iodoethyl group attached to a benzene ring, making it significant in organic synthesis and medicinal chemistry. Its structure can be represented as follows:

text
F \ C \ C / \ C C / \ C I \ / C---C

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the fluorine and iodine atoms can influence the reactivity of the benzene ring, making it susceptible to electrophilic attack.
  • Nucleophilic Substitution: The iodoethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions such as Suzuki or Heck reactions due to the presence of halogen substituents .

Several methods exist for synthesizing 1-fluoro-2-(2-iodoethyl)benzene:

  • Halogenation of Ethylbenzene: Starting from ethylbenzene, fluorination can be achieved using fluorinating agents followed by iodination to introduce the iodoethyl group.
  • Friedel-Crafts Reaction: A Friedel-Crafts alkylation reaction can be performed using suitable reagents to introduce the iodoethyl moiety onto the benzene ring after initial fluorination.
  • Direct Fluorination: Utilizing fluorine gas or fluorinating reagents directly on 2-(2-iodoethyl)benzene could yield the desired product .

1-Fluoro-2-(2-iodoethyl)benzene has several applications:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceuticals.
  • Chemical Probes: This compound may act as a chemical probe in biological studies due to its unique halogen substituents.
  • Material Science: It can be used in the development of new materials with specific electronic or optical properties .

Interaction studies involving 1-fluoro-2-(2-iodoethyl)benzene focus on its reactivity with biological targets and other chemical species. Research indicates that halogenated compounds often interact with proteins and nucleic acids, leading to alterations in their function. Such studies are crucial for understanding the potential therapeutic effects and toxicity profiles of this compound .

1-Fluoro-2-(2-iodoethyl)benzene shares similarities with several other halobenzenes. Here are a few comparable compounds:

Compound NameStructureUnique Features
1-Fluoro-4-(2-iodoethyl)benzeneF-C6H4-IDifferent substitution pattern on benzene
1-Bromo-2-(2-iodoethyl)benzeneBr-C6H4-IBromine instead of fluorine
1-Chloro-2-(2-bromoethyl)benzeneCl-C6H4-BrChlorine and bromine substituents

Uniqueness

The uniqueness of 1-fluoro-2-(2-iodoethyl)benzene lies in its specific combination of a fluorine atom and an iodoethyl group on the benzene ring, which can enhance its reactivity and biological activity compared to similar compounds. This combination allows for diverse synthetic pathways and potential applications in drug development and material sciences .

XLogP3

3.6

Dates

Modify: 2023-08-17

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